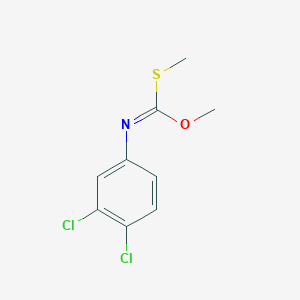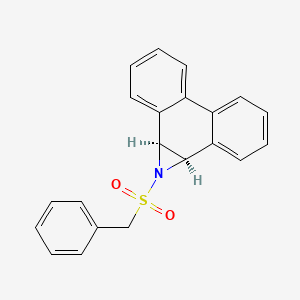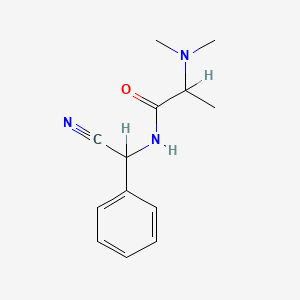![molecular formula C15H22Cl2N2O3 B14336504 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide CAS No. 102805-60-7](/img/structure/B14336504.png)
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is an organic compound with a complex structure that includes dichloro, diethylamino, and dimethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-2,6-dimethoxybenzoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N,N-dimethylaniline
- 2,3-Dichloro-N-[2-(dimethylamino)methyl]phenylamine
- 3,5-Dichloro-2-((dimethylamino)methyl)phenol
Uniqueness
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102805-60-7 |
|---|---|
Fórmula molecular |
C15H22Cl2N2O3 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O3/c1-5-19(6-2)8-7-18-15(20)12-13(21-3)10(16)9-11(17)14(12)22-4/h9H,5-8H2,1-4H3,(H,18,20) |
Clave InChI |
GZDOWNLROIVKCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1OC)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)


![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)

![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)




![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)

